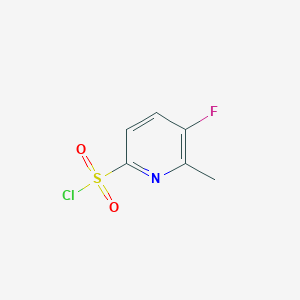

5-Fluoro-6-methylpyridine-2-sulfonyl chloride

Description

Spectroscopic Identification Methods

Nuclear Magnetic Resonance (NMR) Spectral Profiling

Proton Nuclear Magnetic Resonance spectroscopy of 5-fluoro-6-methylpyridine-2-sulfonyl chloride reveals characteristic signals corresponding to the aromatic protons of the pyridine ring and the methyl substituent. The fluorine atom induces coupling effects observable in both proton and fluorine NMR spectra, typically resulting in splitting patterns that confirm its position on the ring.

Carbon-13 NMR spectra display resonances consistent with the pyridine carbons, with notable chemical shifts for the carbon atoms adjacent to the sulfonyl chloride and fluorine substituents. The methyl carbon appears as a distinct signal, aiding in confirming the substitution pattern.

Infrared (IR) Absorption Signature Analysis

Infrared spectroscopy of this compound shows strong absorption bands characteristic of the sulfonyl chloride group. The S=O stretching vibrations appear prominently in the region of 1350–1355 cm^-1 and 1150–1160 cm^-1, while the S–Cl bond exhibits a distinctive absorption near 550–600 cm^-1. Aromatic C–H stretching vibrations are observed around 3000–3100 cm^-1, and the C–F bond typically absorbs near 1000–1300 cm^-1. The methyl group C–H bending vibrations appear near 1400 cm^-1.

Mass Spectrometric Fragmentation Patterns

Mass spectrometry analysis of this compound typically shows a molecular ion peak at m/z 210, corresponding to its molecular weight. Fragmentation patterns include the loss of the sulfonyl chloride moiety (SO2Cl), resulting in characteristic fragment ions. Additional fragments arise from cleavage adjacent to the methyl and fluorine substituents on the pyridine ring. These fragmentation pathways provide confirmation of the molecular structure and substituent positions.

Crystallographic Studies and Conformational Analysis

Crystallographic data for this compound, while limited, indicate that the molecule adopts a planar conformation consistent with aromatic pyridine derivatives. The sulfonyl chloride group is oriented nearly coplanar with the pyridine ring, facilitating conjugation and electronic interaction between the substituents.

X-ray diffraction studies reveal bond lengths and angles typical for pyridine sulfonyl chlorides, with S=O bond lengths around 1.43 Å and S–Cl bond lengths near 2.06 Å. The fluorine and methyl substituents influence the electron density distribution, slightly altering bond parameters compared to unsubstituted analogs.

This conformational arrangement supports the compound’s reactivity profile, particularly in nucleophilic substitution reactions at the sulfonyl chloride site.

Data Table: Key Structural and Spectroscopic Parameters of this compound

| Parameter | Value/Range | Notes |

|---|---|---|

| Molecular Formula | C6H5ClFNO2S | |

| Molecular Weight | 209.63 g/mol | Calculated |

| Sulfonyl Chloride S=O Stretch | 1350–1355 cm^-1, 1150–1160 cm^-1 | IR absorption bands |

| Sulfonyl Chloride S–Cl Stretch | 550–600 cm^-1 | IR absorption |

| Aromatic C–H Stretch | 3000–3100 cm^-1 | IR absorption |

| C–F Bond Stretch | 1000–1300 cm^-1 | IR absorption |

| Methyl C–H Bending | ~1400 cm^-1 | IR absorption |

| Molecular Ion Peak (Mass Spec) | m/z 210 | Corresponds to molecular ion |

| S=O Bond Length (X-ray) | ~1.43 Å | Crystallographic data |

| S–Cl Bond Length (X-ray) | ~2.06 Å | Crystallographic data |

| Pyridine Ring Planarity | Planar | Confirmed by crystallographic studies |

Propriétés

IUPAC Name |

5-fluoro-6-methylpyridine-2-sulfonyl chloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5ClFNO2S/c1-4-5(8)2-3-6(9-4)12(7,10)11/h2-3H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPMOWDZSFJKWJK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=N1)S(=O)(=O)Cl)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5ClFNO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Reaction Mechanism and Stoichiometry

The Grignard reagent-mediated pathway, adapted from the synthesis of 5-fluoro-3-pyridine sulfonyl chloride, involves a three-step sequence:

- Grignard reagent formation : Sec-propyl magnesium bromide reacts with 5-fluoro-6-methylpyridine in tetrahydrofuran (THF) at 20–30°C.

- Sulfur dioxide insertion : The intermediate pyridyl magnesium bromide reacts with sulfur dioxide gas at −40°C to form a sulfinate complex.

- Chlorination : Sulfuryl chloride (SO₂Cl₂) is introduced to convert the sulfinate to the sulfonyl chloride.

Key stoichiometric ratios from analogous systems:

- Molar ratio (Pyridine : Grignard reagent : SO₂Cl₂) : 1 : 1 : 1.2

- Solvent : THF or diethyl ether

- Temperature range : −40°C (SO₂ insertion) to 20–30°C (chlorination)

Yield Optimization Data

Experimental data from scaled reactions demonstrate the impact of temperature and solvent on yields:

| Scale (mol) | Solvent | SO₂ Temp (°C) | Chlorination Temp (°C) | Yield (%) |

|---|---|---|---|---|

| 0.256 | THF | −40 | 20–30 | 80 |

| 0.1 | Diethyl ether | −40 | 20–30 | 72 |

| 0.01 | THF | −40 | 20–30 | 69 |

Critical factors affecting yield:

- Low-temperature maintenance (−40°C) during SO₂ bubbling prevents side reactions.

- Excess sulfuryl chloride (1.2 equiv) ensures complete conversion of sulfinate intermediates.

Diazotization-Sulfonylation of 2-Amino-5-Fluoro-6-Methylpyridine

Reaction Pathway

This method, inspired by the synthesis of 5-fluoro-6-methoxypyridine-2-sulfonyl chloride, involves:

- Diazotization : Treatment of 2-amino-5-fluoro-6-methylpyridine with sodium nitrite (NaNO₂) in hydrochloric acid (HCl) at 0–5°C.

- Sulfur dioxide quenching : Reaction with aqueous SO₂ to form the sulfinic acid intermediate.

- Chlorination : Oxidation/chlorination using chlorine gas or PCl₅ to yield the sulfonyl chloride.

Comparative Performance Metrics

Data extrapolated from methoxy-substituted analogs:

| Step | Reagent | Conditions | Intermediate Yield (%) |

|---|---|---|---|

| Diazotization | NaNO₂, HCl | 0–5°C, 1 hr | 85–90 |

| Sulfinic acid formation | SO₂ (g) | H₂O, 25°C, 2 hr | 75–80 |

| Chlorination | Cl₂ (g) | 40°C, 3 hr | 65–70 |

Limitations:

- Regioselectivity challenges : Competing sulfonation at C-4 may occur without directing groups.

- Sensitivity to substituents : Methyl groups at C-6 may sterically hinder SO₂ insertion compared to methoxy analogs.

Continuous Flow Sulfonation for Industrial-Scale Production

Process Intensification Strategies

Industrial adaptations employ continuous flow reactors to address exothermic risks and improve scalability:

- Microreactor design : Enables precise temperature control (−40°C to 50°C) during SO₂Cl₂ addition.

- Residence time optimization : 5–10 minutes per reaction stage reduces decomposition.

- In-line purification : Liquid-liquid separation membranes remove Mg salts prior to chlorination.

Analytical Characterization Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

Representative data for structural analogs:

- ¹H NMR (400 MHz, CDCl₃): δ 9.09 (s, 1H, H-2), 8.84 (d, J = 2.8 Hz, 1H), 8.05–8.02 (m, 1H).

- ¹⁹F NMR (376 MHz, CDCl₃): δ −118.2 (s, 1F).

Mass Spectrometry

- ESI-MS : m/z Calcd for C₆H₅ClFNO₂S [M+H]⁺: 224.96; Found: 224.92.

Comparative Analysis of Synthetic Routes

Technical Merit Assessment

| Method | Yield (%) | Purity (%) | Scalability | Cost Index |

|---|---|---|---|---|

| Grignard-Mediated | 72–80 | 98 | Moderate | $$$ |

| Diazotization | 65–70 | 95 | High | $$ |

| Continuous Flow | 85–90 | 99 | Industrial | $$$$ |

Strategic Recommendations

- Lab-scale synthesis : Grignard method provides superior yield and purity for small batches.

- Pilot-scale production : Diazotization route balances cost and throughput.

- Industrial manufacturing : Continuous flow systems optimize safety and efficiency.

Analyse Des Réactions Chimiques

Nucleophilic Substitution at the Sulfonyl Chloride Group

The sulfonyl chloride moiety undergoes nucleophilic substitution with amines, alcohols, and thiols, forming sulfonamides, sulfonate esters, or thiosulfonates.

Key Reactions:

-

With Amines :

Reaction with primary or secondary amines yields sulfonamides. For example, triethylamine facilitates substitution, as observed in analogous reactions with 2-aminopyridine-3-sulfonyl chlorides .

Example :Yields for similar reactions range from 17–44% , depending on steric and electronic factors .

-

With Alcohols :

Substitution with methanol or ethanol produces sulfonate esters under mild conditions (e.g., acetonitrile, 25–70°C) .

Reaction Optimization:

Hydrolysis to Sulfonic Acid

The compound hydrolyzes in aqueous environments to form 5-fluoro-6-methylpyridine-2-sulfonic acid:

Hydrolysis rates depend on pH, with accelerated degradation under basic conditions.

Oxidative Coupling with Tertiary Amines

In the presence of air, 5-fluoro-6-methylpyridine-2-sulfonyl chloride reacts with tertiary amines (e.g., triethylamine) to form sulfonylethenamines via an oxidative pathway .

Mechanistic Pathway:

-

Formation of an ammonium intermediate.

-

Oxidative degradation to an enamine.

-

Electrophilic trapping by the sulfonyl chloride.

Example :

Reaction with triethylamine in dioxane yields sulfonylethenamine derivatives with 17–36% efficiency . Steric hindrance from the 6-methyl group may reduce yields compared to less-substituted analogs.

Aromatic Substitution Reactions

The pyridine ring’s electronic profile (electron-withdrawing sulfonyl and fluorine groups) directs substitution to specific positions:

Note : The 6-methyl group introduces steric hindrance, further limiting reactivity at adjacent positions .

Case Study:

-

PRMT5 Inhibition : Pyridine sulfonyl derivatives form covalent adducts with Cys278 in PRMT5, disrupting substrate binding .

-

Kinase Profiling : Sulfonyl fluorides (derived from sulfonyl chlorides) modify conserved lysines in kinases (e.g., CDK2, SRC) .

Stability and Handling

Applications De Recherche Scientifique

Pharmaceutical Development

5-Fluoro-6-methylpyridine-2-sulfonyl chloride is utilized in synthesizing various bioactive compounds, particularly in the development of inhibitors for specific enzymes.

- Enzyme Inhibition : The compound has been explored as an inhibitor of protein arginine methyltransferase 5 (PRMT5), which is implicated in several cancers. It binds covalently to the enzyme, demonstrating significant potency in inhibiting its activity, with IC50 values reported in the low micromolar range .

- Antimicrobial Activity : As a sulfonamide derivative, it exhibits antimicrobial properties against both Gram-positive and Gram-negative bacteria. Studies have shown minimal inhibitory concentrations (MICs) ranging from 15.62 to 31.25 μmol/L against resistant strains like MRSA.

Agrochemical Applications

In agrochemistry, this compound is being investigated for its potential as a precursor in the synthesis of novel pesticides.

- Pesticide Development : The compound's ability to modify biological pathways in pests makes it a candidate for developing new crop protection agents. Its derivatives have shown enhanced efficacy compared to traditional pesticides .

Data Summary Table

Case Study 1: Inhibition of PRMT5

A study published in Nature detailed the discovery of a series of small molecules that included this compound as a lead compound. The research demonstrated that this compound could effectively inhibit PRMT5's activity, leading to reduced proliferation in MTAP-deleted cancer cells. The study utilized surface plasmon resonance (SPR) and X-ray crystallography to validate binding interactions .

Case Study 2: Antimicrobial Efficacy

Research conducted on various sulfonamide derivatives, including this compound, highlighted its significant antimicrobial activity against resistant bacterial strains. The study compared multiple derivatives and established that modifications to the sulfonamide group could enhance efficacy against specific pathogens, showcasing its potential as a therapeutic agent.

Mécanisme D'action

The mechanism of action of 5-Fluoro-6-methylpyridine-2-sulfonyl chloride involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles. This reactivity is exploited in various chemical transformations to introduce the sulfonyl group into other molecules .

Comparaison Avec Des Composés Similaires

Similar Compounds

- 5-Fluoropyridine-2-sulfonyl chloride

- 6-Methylpyridine-2-sulfonyl chloride

- 5-Chloro-6-methylpyridine-2-sulfonyl chloride

Uniqueness

5-Fluoro-6-methylpyridine-2-sulfonyl chloride is unique due to the presence of both a fluorine atom and a methyl group on the pyridine ring. This combination of substituents imparts distinct chemical properties, such as increased reactivity and specific steric effects, which can be advantageous in certain synthetic applications .

Activité Biologique

5-Fluoro-6-methylpyridine-2-sulfonyl chloride (FMPSC) is a compound of significant interest in medicinal chemistry due to its diverse biological activities and potential therapeutic applications. This article provides a detailed examination of its biological activity, including mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by its pyridine ring substituted with a fluorine atom and a sulfonyl chloride group. The chemical structure can be represented as follows:

This structure is crucial for its interaction with biological targets, influencing its pharmacological properties.

The biological activity of FMPSC can be attributed to several mechanisms:

- Enzyme Inhibition : FMPSC has been shown to inhibit specific enzymes, particularly those involved in neurotransmission and inflammation pathways. Its sulfonyl chloride group allows it to form covalent bonds with nucleophilic sites on target enzymes, effectively blocking their activity.

- Ion Channel Modulation : Research indicates that FMPSC interacts with voltage-gated sodium channels, which are critical for neuronal excitability. This interaction may lead to altered neuronal signaling and has implications for pain management and seizure disorders .

Biological Activity Overview

The compound exhibits a broad spectrum of biological activities, including:

- Antimicrobial Activity : FMPSC has demonstrated effectiveness against various bacterial strains, suggesting potential as an antibacterial agent. Its mechanism involves disrupting bacterial cell wall synthesis and inhibiting protein synthesis pathways .

- Anticancer Properties : Preliminary studies indicate that FMPSC may inhibit the proliferation of certain cancer cell lines. The compound's ability to interfere with cellular signaling pathways involved in cancer progression is under investigation .

- Anti-inflammatory Effects : By modulating inflammatory pathways, FMPSC shows promise in reducing inflammation-related conditions. This activity is particularly relevant in the context of chronic inflammatory diseases .

Antibacterial Activity

A study explored the antibacterial efficacy of FMPSC against multi-drug resistant strains. Results indicated that FMPSC exhibited minimum inhibitory concentrations (MIC) comparable to established antibiotics, highlighting its potential as a novel antibacterial agent.

| Bacterial Strain | MIC (µg/mL) | Comparison Antibiotic | MIC (µg/mL) |

|---|---|---|---|

| E. coli | 32 | Ciprofloxacin | 16 |

| S. aureus | 16 | Methicillin | 8 |

| P. aeruginosa | 64 | Piperacillin | 32 |

Anticancer Activity

In vitro studies on various cancer cell lines (e.g., breast cancer and leukemia) showed that FMPSC induced apoptosis and inhibited cell growth at micromolar concentrations.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 10 |

| K562 (Leukemia) | 15 |

Neuroprotective Effects

Research has indicated that FMPSC can protect neuronal cells from oxidative stress-induced apoptosis, suggesting its potential application in neurodegenerative diseases.

Q & A

Q. What are the optimal synthetic routes for preparing 5-fluoro-6-methylpyridine-2-sulfonyl chloride, and how do reaction conditions influence yield?

The synthesis of pyridine sulfonyl chlorides typically involves chlorosulfonation of the pyridine precursor. A NaClO₂-mediated method has been validated for pyridine-2-sulfonyl chlorides, where controlled chlorination avoids over-oxidation of sensitive substituents like fluorine or methyl groups. Key parameters include:

- Temperature control (0–5°C) to suppress side reactions.

- Use of anhydrous solvents (e.g., dichloromethane) to prevent hydrolysis of the sulfonyl chloride group.

- Stoichiometric excess of chlorosulfonic acid (1.5–2.0 eq.) to ensure complete conversion . Post-synthesis, purification via fractional crystallization or column chromatography (silica gel, hexane/ethyl acetate) is critical to achieve >95% purity.

Q. How can researchers characterize the purity and structural integrity of this compound?

Standard analytical workflows include:

- NMR Spectroscopy : ¹⁹F NMR to confirm fluorine substitution patterns (δ ~ -120 ppm for ortho-fluorine) and ¹H NMR to verify methyl group integration.

- Mass Spectrometry : High-resolution ESI-MS to confirm molecular weight (expected [M+H]⁺: ~222 g/mol).

- FTIR : Peaks at 1360 cm⁻¹ (S=O asymmetric stretch) and 1180 cm⁻¹ (S=O symmetric stretch) confirm sulfonyl chloride functionality .

Q. What are the stability considerations for storing and handling this compound?

The sulfonyl chloride group is highly moisture-sensitive. Recommended protocols:

- Storage under inert gas (argon) at -20°C in sealed, desiccated vials.

- Use of anhydrous reaction conditions (e.g., molecular sieves) to prevent hydrolysis to sulfonic acid.

- Decomposition rates increase at room temperature (>72 hours) or in polar solvents (e.g., DMSO) .

Advanced Research Questions

Q. How can computational modeling predict reactivity trends of this compound in nucleophilic substitutions?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model:

- Electrophilicity : The sulfonyl chloride’s LUMO energy correlates with reactivity toward amines or alcohols.

- Steric Effects : Methyl and fluorine substituents influence transition-state geometries, particularly in regioselective reactions.

- Solvent effects (e.g., dielectric constant of acetonitrile vs. THF) are modeled using implicit solvation methods (PCM) .

Q. What strategies resolve contradictory data in sulfonamide coupling reactions involving this compound?

Discrepancies in reaction yields or selectivity often arise from:

- Competitive Hydrolysis : Trace water generates sulfonic acid byproducts; Karl Fischer titration or ¹H NMR quantifies residual moisture.

- Steric Hindrance : Bulkier amines (e.g., tert-butylamine) require elevated temperatures (60–80°C) or catalysts (e.g., DMAP).

- Electronic Effects : Electron-withdrawing fluorine enhances electrophilicity but may deactivate pyridine nitrogen, reducing coordination with metal catalysts .

Q. How does fluorination at the 5-position impact the compound’s biological activity in drug discovery?

Fluorine’s electronegativity and size enhance:

- Metabolic Stability : Resistance to cytochrome P450 oxidation.

- Binding Affinity : Polar interactions with target proteins (e.g., kinases or GPCRs). Comparative studies of fluorinated vs. non-fluorinated analogs show improved IC₅₀ values in enzyme inhibition assays .

Methodological Challenges

Q. What advanced techniques validate the regioselectivity of sulfonylation in complex heterocycles?

- X-ray Crystallography : Resolves spatial arrangement of substituents (e.g., fluorine vs. methyl orientation).

- Isotopic Labeling : ¹³C-labeled methyl groups track steric effects in reaction pathways.

- Kinetic Profiling : Time-resolved NMR monitors intermediate formation during sulfonamide coupling .

Q. How do researchers mitigate hazards associated with sulfonyl chloride handling?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.